1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-butyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-butyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a combination of benzoxazole, triazole, and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-butyl-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole and triazole intermediates. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The triazole ring is often formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
The final step involves coupling the benzoxazole and triazole intermediates with the bromophenyl group under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction. The reaction conditions typically include the use of a base, a solvent like dimethylformamide, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-butyl-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-butyl-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.
Materials Science: Use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Chemistry: Study of its reactivity and synthesis of novel derivatives for various applications.
Mechanism of Action
The mechanism of action of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-butyl-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with similar biological activities.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Compounds with potent cytotoxic activity against cancer cells.
Uniqueness
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-butyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of benzoxazole, triazole, and bromophenyl groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H20BrN5O2 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-butyl-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C21H20BrN5O2/c1-3-4-11-23-21(28)19-13(2)27(26-24-19)16-9-10-18-17(12-16)20(29-25-18)14-5-7-15(22)8-6-14/h5-10,12H,3-4,11H2,1-2H3,(H,23,28) |
InChI Key |
PCLGAOZGUGUOGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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